molecular formula C21H23NO4 B155197 5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one CAS No. 10214-74-1

5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

Cat. No. B155197
CAS RN: 10214-74-1
M. Wt: 353.4 g/mol
InChI Key: IWRFCTDHNISONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one is a complex chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as AEMTS, and it has been shown to have a range of interesting chemical and biological properties.

Mechanism Of Action

The mechanism of action of AEMTS is complex and not fully understood. However, it has been suggested that the compound may act by binding to specific targets in the body, including enzymes and receptors. This binding may lead to changes in the activity of these targets, which could have a range of biological effects.

Biochemical And Physiological Effects

AEMTS has been shown to have a range of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the body. This inhibition may lead to an increase in the levels of acetylcholine, which could have a range of effects on the nervous system.

Advantages And Limitations For Lab Experiments

AEMTS has a range of advantages and limitations for use in lab experiments. One of the main advantages is its potential as a research tool for studying the mechanism of action of enzymes and receptors. However, one of the main limitations is its complex synthesis, which may make it difficult to produce in large quantities for use in experiments.

Future Directions

There are many potential future directions for research on AEMTS. One area of interest is the development of new drugs and therapies based on the compound's mechanism of action. Another area of interest is the study of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, AEMTS is a complex chemical compound with a range of interesting properties that make it a promising candidate for scientific research. Its potential applications in drug development and the treatment of neurological disorders make it an important area of study for future research.

Synthesis Methods

The synthesis of AEMTS is a complex process that involves several steps. The starting materials for the synthesis include 2,4-cyclohexadien-1-one, ethyl acetoacetate, and 2-amino-4,5-dimethoxybenzoic acid. These materials are combined in a series of reactions that involve the formation of a spirocyclic intermediate, which is then converted to AEMTS through a series of additional reactions.

Scientific Research Applications

AEMTS has a range of potential applications in scientific research. One of the most interesting areas of research involves the study of its mechanism of action. AEMTS has been shown to interact with a range of biological targets, including enzymes and receptors, and it has been suggested that it may have potential applications in the development of new drugs and therapies.

properties

CAS RN

10214-74-1

Product Name

5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

5-acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C21H23NO4/c1-4-26-17-11-14-7-10-22(13(2)23)16-12-21(8-5-15(24)6-9-21)19(18(14)16)20(17)25-3/h5-6,8-9,11,16H,4,7,10,12H2,1-3H3

InChI Key

IWRFCTDHNISONK-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=C3C(CC24C=CC(=O)C=C4)N(CCC3=C1)C(=O)C)OC

Canonical SMILES

CCOC1=C(C2=C3C(CC24C=CC(=O)C=C4)N(CCC3=C1)C(=O)C)OC

synonyms

(1'R)-1'-Acetyl-2',3',8',8'a-tetrahydro-5'-ethoxy-6'-methoxyspiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one

Origin of Product

United States

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